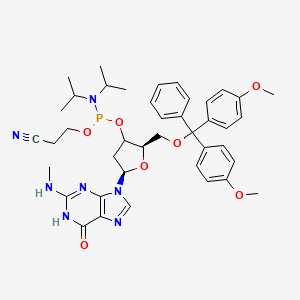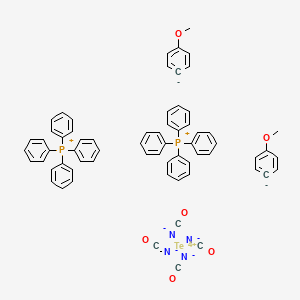
Bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV) is a complex organotellurium compound. It is known for its unique structural properties and potential applications in various scientific fields. The compound consists of a tellurium center coordinated with tetraphenylphosphonium and tetracyanato ligands, along with 4-methoxy-4-phenyltellurate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV) typically involves the reaction of tellurium tetrachloride with tetraphenylphosphonium chloride and potassium tetracyanate in the presence of 4-methoxy-4-phenyltellurate. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reactant concentrations to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of tellurium.
Reduction: It can be reduced to lower oxidation states or even elemental tellurium.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to facilitate the exchange of ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state tellurium compounds, while reduction may produce lower oxidation state tellurium species or elemental tellurium.
Aplicaciones Científicas De Investigación
Bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds and coordination polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV) involves its interaction with molecular targets and pathways in biological systems. The compound can interact with cellular components, leading to various biological effects. For example, its anticancer activity may involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species and disruption of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(triphenylphosphine)tellurium(IV) dichloride
- Tetraphenyltellurium
- Bis(diphenylphosphino)tellurium(IV) oxide
Uniqueness
Bis(tetraphenylphosphonium)tetracyanato-bis-4-methoxy-4-phenyltellurate(IV) is unique due to its specific combination of ligands and the presence of the 4-methoxy-4-phenyltellurate group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
73481-12-6 |
|---|---|
Fórmula molecular |
C66H54N4O6P2Te |
Peso molecular |
1188.7 g/mol |
Nombre IUPAC |
methoxybenzene;tellurium(4+);tetraphenylphosphanium;tetraisocyanate |
InChI |
InChI=1S/2C24H20P.2C7H7O.4CNO.Te/c2*1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2*1-8-7-5-3-2-4-6-7;4*2-1-3;/h2*1-20H;2*3-6H,1H3;;;;;/q2*+1;6*-1;+4 |
Clave InChI |
XTGGYIVUFWHGJA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=[C-]C=C1.COC1=CC=[C-]C=C1.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(=[N-])=O.C(=[N-])=O.C(=[N-])=O.C(=[N-])=O.[Te+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


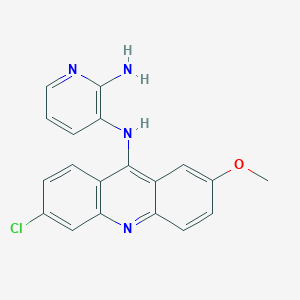
![2-(4-Methoxyphenyl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14123430.png)
![ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123449.png)
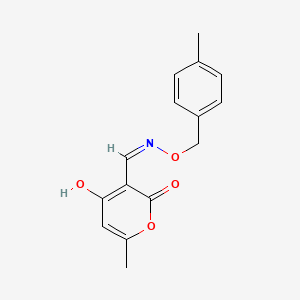
![9-(4-butoxyphenyl)-2-(4-chlorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14123460.png)
![1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea](/img/structure/B14123463.png)
![Benzo[b]thiophene, 3-(1-naphthalenyl)-](/img/structure/B14123468.png)
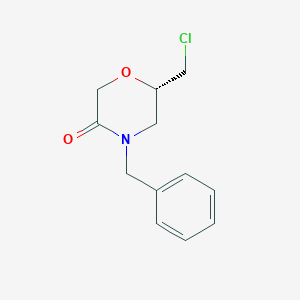
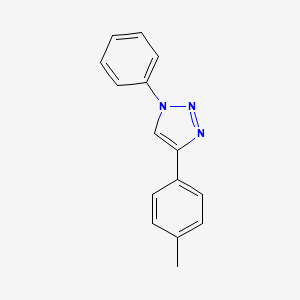
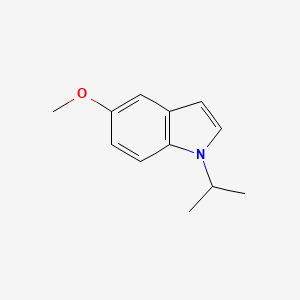
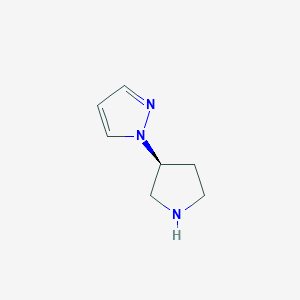

![2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B14123504.png)
